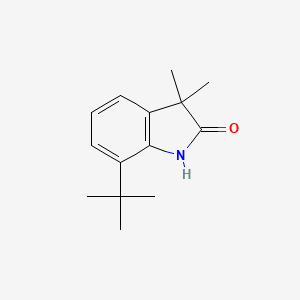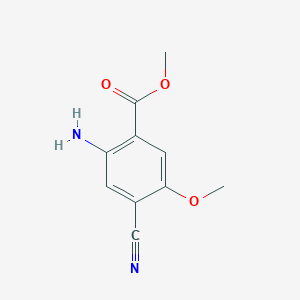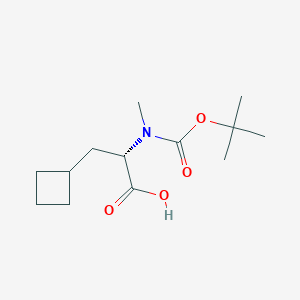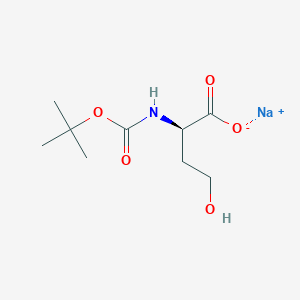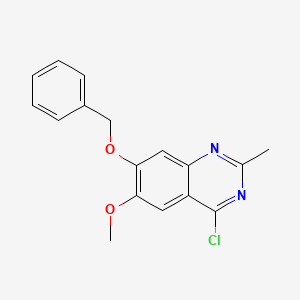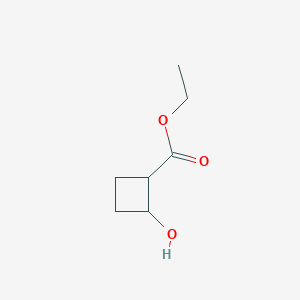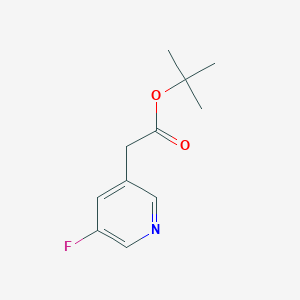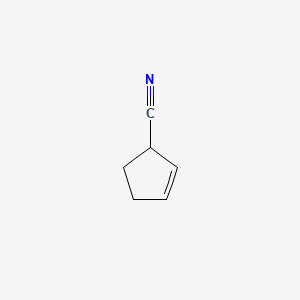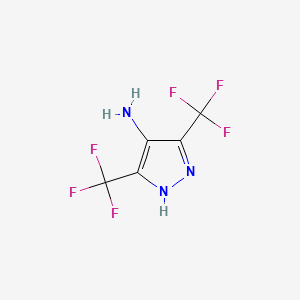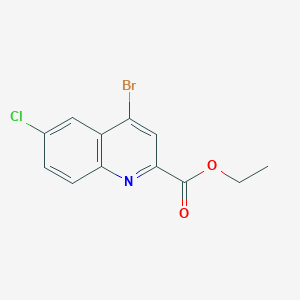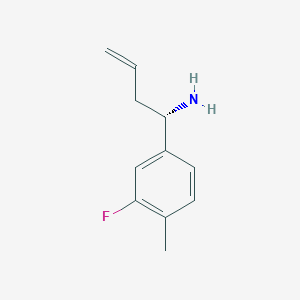
(S)-1-(3-Fluoro-4-methylphenyl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Fluoro-4-methylphenyl)but-3-en-1-amine is a chiral amine compound characterized by the presence of a fluoro and methyl group on a phenyl ring, along with a butenylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluoro-4-methylphenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and a suitable amine precursor.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine precursor to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluoro-4-methylphenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Fluoro-4-methylphenyl)but-3-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Fluoro-4-methylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The butenylamine side chain may also play a role in the compound’s overall activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Fluoro-4-methylphenyl)but-3-en-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3-Fluoro-4-methylphenyl)but-3-en-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(3-Fluoro-4-methylphenyl)butan-1-amine: A similar compound with a saturated butyl side chain instead of a butenyl group.
Uniqueness
(S)-1-(3-Fluoro-4-methylphenyl)but-3-en-1-amine is unique due to its specific stereochemistry and the presence of both fluoro and methyl groups on the phenyl ring
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(1S)-1-(3-fluoro-4-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H14FN/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h3,5-7,11H,1,4,13H2,2H3/t11-/m0/s1 |
InChI Key |
BKTVWAHHQXCUSH-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC=C)N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC=C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


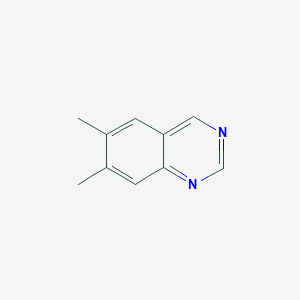
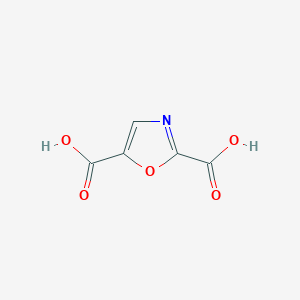
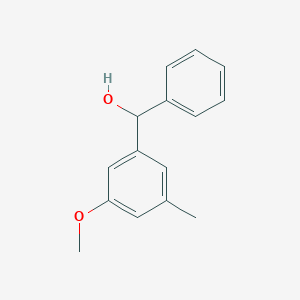
![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
